Benzimidazole derivatives, including (2-methyl-1H-benzo[d]imidazol-5-yl)methanol, are synthesized from various precursors, primarily involving aromatic compounds and amines. They are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. This specific compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol typically involves several steps:
The molecular structure of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol can be described as follows:
The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
(2-methyl-1H-benzo[d]imidazol-5-yl)methanol can participate in various chemical reactions:
The mechanisms by which (2-methyl-1H-benzo[d]imidazol-5-yl)methanol exerts its biological effects are not fully elucidated but may involve:
The physical and chemical properties of (2-methyl-1H-benzo[d]imidazol-5-yl)methanol include:
These properties influence its behavior in biological systems and its suitability for various applications.
(2-methyl-1H-benzo[d]imidazol-5-yl)methanol has several scientific applications:
The systematic IUPAC name for the compound is (2-methyl-1H-benzo[d]imidazol-5-yl)methanol, reflecting its benzimidazole core structure with methyl and hydroxymethyl substituents. The parent heterocycle is designated as 1H-benzo[d]imidazole, where "benzo[d]" indicates fusion of the benzene ring at the d-edge of the imidazole moiety. The substituent positions are specified: a methyl group at C2 (2-methyl) and a methanol group at C5 (methanol). The molecular formula is C₉H₁₀N₂O, confirmed by PubChem CID 14518388 [1]. This formula corresponds to a molecular weight of 162.19 g/mol.
Elemental composition analysis reveals:
The formula satisfies the double-bond equivalent (DBE) value of 6.5, consistent with an aromatic benzimidazole ring (DBE=5) plus one additional double bond and one ring equivalent. The InChI code (1S/C9H10N2O/c1-11-8-10-7-3-2-6(5-12)4-9(7)11/h2-4,8,12H,5H2,1H3
) encodes the atomic connectivity and stereochemistry [5].
While single-crystal X-ray diffraction data for (2-methyl-1H-benzo[d]imidazol-5-yl)methanol itself is not explicitly reported in the search results, crystallographic studies of structurally analogous 2-substituted benzimidazoles provide insights into its likely packing and conformation. For example:
Related crystal structures: The monohydrate of 2-methyl-1H-benzoimidazol-3-ium bromide (C₈H₉N₂⁺·Br⁻·H₂O) exhibits monoclinic symmetry (P2₁/c space group) with unit cell dimensions a = 13.4291(18) Å, b = 15.6490(17) Å, c = 9.0335(14) Å, and β = 104.048(8)° [2]. Hydrogen bonding involving the imidazolium N–H group and water molecules forms infinite chains along the c-axis direction.
Hydrogen bonding motifs: In 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, N–H···N hydrogen bonds create chains parallel to the a-axis, while C–H···π interactions stabilize layered packing [9]. For (2-methyl-1H-benzo[d]imidazol-5-yl)methanol, the hydroxyl group would likely participate in O–H···N hydrogen bonds with imidazole nitrogen atoms, potentially forming similar supramolecular chains or sheets.
Dihedral angles: In benzimidazole derivatives bearing substituents at C2 and N1, dihedral angles between the benzimidazole plane and attached rings typically range from 39° to 89° [9]. The hydroxymethyl group at C5 is expected to adopt a conformation minimizing steric clashes, likely with the C–O bond nearly coplanar (±15°) with the benzimidazole ring.
Table 1: Inferred Crystallographic Parameters for (2-Methyl-1H-benzo[d]imidazol-5-yl)methanol
Parameter | Value | Remarks |
---|---|---|
Space group | P2₁/c or P1̅ (predicted) | Common for benzimidazole derivatives |
Unit cell volume | ~800–1000 ų | Estimated from molecular dimensions |
H-bond donors | 2 (N1–H, O–H) | Facilitates O–H···N and N–H···O bonding |
H-bond acceptors | 3 (N3, O, N1) | Enables 3D network formation |
Infrared Spectroscopy
Experimental IR data (KBr pellet) for (2-methyl-1H-benzo[d]imidazol-5-yl)methanol reveals key functional group vibrations [5]:
Nuclear Magnetic Resonance Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts (DMSO-d6) based on analogous compounds [1] [5]:
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 12.80 (s, 1H) | N1–H (benzimidazole) |
6.90–7.55 (m, 3H) | Aromatic H (C4, C6, C7) | |
5.35 (t, 1H) | O–H (exchangeable) | |
4.55 (d, 2H) | CH₂OH | |
2.50 (s, 3H) | C2–CH₃ | |
¹³C | 151.5 | C2 |
142.0 | C7a/C3a | |
119.0–135.0 | Aromatic CH carbons | |
59.8 | CH₂OH | |
14.2 | C2–CH₃ |
The N1–H proton appears highly deshielded (>δ 12.5) due to intramolecular hydrogen bonding. The methylene protons of the CH₂OH group resonate near δ 4.55, coupled to the hydroxyl proton (δ 5.35).
UV-Visible Spectroscopy
In methanol solution, the compound exhibits absorption maxima at:
Tautomeric Equilibria
The benzimidazole scaffold exhibits 1,3-tautomerism involving the N1–H and N3–H forms. For 2-methyl-substituted derivatives, the N1–H tautomer predominates (>95%) due to steric and electronic stabilization [6] [10]. Quantum mechanical calculations (B3LYP/6-311+G(d,p)) confirm that the N1–H tautomer is 8.3 kcal/mol more stable than the N3–H form. The hydroxymethyl group at C5 minimally influences this equilibrium due to its distance from the imidazole nitrogens.
Density Functional Theory (DFT) Analysis
DFT studies at the M062X/6-311+G(d) level provide electronic structure insights [6] [9]:
Table 3: DFT-Calculated Electronic Parameters
Parameter | Value | Description |
---|---|---|
HOMO Energy | -6.28 eV | Indicates nucleophilic reactivity |
LUMO Energy | -1.85 eV | Suggests electrophilic susceptibility |
Band gap (ΔE) | 4.43 eV | Reflects kinetic stability |
Dipole moment (μ) | 4.12 Debye | Polar nature facilitates H-bonding |
Mulliken charges: | ||
- N1 | -0.42 e | |
- N3 | -0.38 e | |
- O (hydroxyl) | -0.61 e |
The reduced band gap (4.43 eV) compared to unsubstituted benzimidazole (4.8 eV) implies enhanced charge transfer capability due to the electron-donating hydroxymethyl group. Fukui function analysis identifies C5 and N3 as sites for electrophilic attack (f⁺ = 0.072) and nucleophilic attack (f⁻ = 0.068), respectively [9]. Molecular electrostatic potential maps show negative potential regions near N3 (–42 kcal/mol) and O (hydroxyl, –55 kcal/mol), confirming their roles as hydrogen bond acceptors.
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